molecular formula C8H8N2O B1423553 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1354951-02-2

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1423553
CAS No.: 1354951-02-2
M. Wt: 148.16 g/mol
InChI Key: YNCVOFVJUZQLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1354951-02-2) is a valuable azaindole-based building block in medicinal chemistry and drug discovery. With a molecular formula of C8H8N2O and a molecular weight of 148.17 g/mol, this compound serves as a crucial core scaffold for the synthesis of biologically active molecules . Azaindoles are recognized as important heterocyclic intermediates with significant potential in pharmaceutical research . This pyrrolopyridinone scaffold is particularly relevant in the development of kinase inhibitors, which are a major focus in areas such as oncology . The compound's structure is analogous to privileged indole motifs but offers improved physicochemical properties, making it a popular bioisostere in lead optimization . Its core structure is featured in investigations of antitumor agents and other therapeutic targets, underlining its broad application value in biomedical research . The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVOFVJUZQLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214166
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-02-2
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 6-methylpyridine derivatives

  • Methylation of pyridine rings using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Step 2: Formation of Pyrrolo[2,3-c]pyridine core

  • Condensation of methylated pyridine with pyrrole derivatives or 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Cyclization is facilitated by reagents such as polyphosphoric acid or phosphoryl chloride, which promote ring closure.

Step 3: Oxidation to the keto form

  • Use of oxidants like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the dihydro intermediates into the keto compound.

Research findings indicate that these multi-step processes allow for high regioselectivity and yield control, especially when optimized reaction conditions are employed.

Preparation via Heterocyclic Ring Construction Using Cyclization of Precursors

Recent advances have utilized heterocyclic ring construction through cyclization of appropriately substituted amino acids or nitriles:

  • Example : Condensation of methylated amino acids with nitriles under acidic conditions to form the fused ring system.
  • Reaction conditions : Elevated temperatures (80–120°C) in solvents like acetic acid or ethanol, with catalysts such as zinc chloride or p-toluenesulfonic acid.

This method offers the advantage of introducing the methyl group at the desired position early in the synthesis, improving overall efficiency.

A notable patent (referenced in) describes a one-pot synthesis involving:

  • Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
  • Cyclization with formamidine salts under controlled temperature conditions.
  • The process employs solvents such as methanol and sodium methoxide, with reaction temperatures maintained between 35–70°C.

Key features of this method:

Step Reagents Conditions Outcome
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Reflux Intermediate formation
2 Formamidine salt + sodium methoxide 35–70°C Cyclization to pyrrolo[2,3-c]pyridin-7-one

This approach emphasizes operational simplicity and high yield (up to 90%), with purity exceeding 99%.

Summary of Preparation Data

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Direct cyclization 6-methyl-2-aminopyridine Dehydrating agents Reflux in PPA Moderate to high Suitable for large-scale synthesis
Multi-step synthesis Pyridine derivatives + pyrrole Methylating agents, acids Elevated temperatures Variable High regioselectivity
Patent method 2-methyl-3,3-dichloroacrylonitrile + formamidine Sodium methoxide 35–70°C, one-pot Up to 90% Operationally efficient

Research Findings and Optimization

Recent studies highlight the importance of:

  • Temperature control : Maintaining specific temperature ranges during cyclization to prevent side reactions.
  • Choice of solvent : Use of polar aprotic solvents like methanol or acetonitrile enhances reaction rates.
  • Catalyst selection : Acidic or basic catalysts significantly influence regioselectivity and yield.
  • Purification techniques : Recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Methyl groups at positions 5 or 6 improve metabolic stability, while bromine/fluorine at position 4 enhances electrophilicity for cross-coupling reactions .
  • Synthetic Efficiency : Tosyl-protected derivatives (e.g., 4-Bromo-6-methyl-1-tosyl) achieve high yields (95%) due to optimized protection-deprotection strategies .

Physicochemical Properties

  • Lipophilicity : Methyl and benzyl groups increase logP values, improving membrane permeability. For example, 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (MW 224.26) is more lipophilic than the 5-methyl analog (MW ~162.16) .
  • Solubility : Methoxy or carboxylic acid substituents (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) enhance aqueous solubility via polar functional groups .

Biological Activity

5-Methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound noted for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine ring. Its molecular formula is C8H8N2OC_8H_8N_2O, with a molecular weight of 148.16 g/mol. The compound's structure contributes to its unique chemical properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
CAS Number1354951-02-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been identified as an inhibitor of various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing physiological processes.

Biological Activities

Research highlights several key biological activities associated with this compound:

Antiproliferative Activity

A study investigating the structure-antiproliferative activity relationship of pyridine derivatives found that modifications in the structure significantly impacted antiproliferative efficacy against various cancer cell lines like HeLa and MDA-MB-231. The presence of specific functional groups enhanced the compound's potency (IC50 values) against these cell lines .

Antimicrobial Properties

Recent investigations into similar compounds have demonstrated promising antimicrobial activities. For instance, derivatives exhibiting structural similarities to this compound showed effectiveness against multidrug-resistant strains of bacteria .

Case Studies

  • Anticancer Activity :
    • Study : A compound structurally related to this compound was tested for anticancer properties.
    • Findings : Results indicated significant inhibition of cell proliferation in cancer cell lines with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications .
  • Antimicrobial Efficacy :
    • Study : A series of pyrrole derivatives were evaluated for antibacterial activity.
    • Findings : One derivative demonstrated effective dual inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating potential as a broad-spectrum antibacterial agent .

Q & A

Q. What are the established synthetic methodologies for 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and how are key intermediates characterized?

The synthesis often employs multicomponent reactions (MCRs) using precursors such as N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol with ethyl cyanoacetate and anhydrous K₂CO₃. Reaction progress is monitored by TLC, and intermediates are isolated via filtration. For example, heating at 150°C under reflux yields pyrrolo intermediates. Characterization involves:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions.
  • HRMS : To validate molecular formula accuracy (e.g., m/z calculated vs. experimental values).
  • Melting point analysis : To assess purity (e.g., decomposition >300°C observed in related compounds) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyrrolo rings appear as distinct doublets or triplets.
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., deviations <5 ppm).
  • HPLC : Quantifies purity (>95% typical for research-grade compounds).
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .

Q. What are common functionalization strategies for pyrrolo[2,3-c]pyridin-7-one derivatives?

Reactions focus on modifying the pyridine or pyrrole rings:

  • Halogenation : Chlorination at the 2-position using POCl₃ under reflux .
  • Oxidation/Reduction : KMnO₄ in H₂SO₄ oxidizes ethanone substituents to carboxylic acids, while NaBH₄ reduces ketones to alcohols .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups using palladium catalysts .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Key parameters include:

  • Temperature control : Prolonged heating (e.g., 150°C for 12–24 hours) improves cyclization efficiency .
  • Catalyst selection : K₂CO₃ or DBU enhances MCR kinetics .
  • Solvent polarity : Ethanol or DMF balances solubility and reactivity.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) isolates high-purity products .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Common issues and solutions:

  • Tautomerism : Variable-temperature NMR (e.g., 25–100°C) distinguishes equilibrium states .
  • Impurity peaks : HPLC-MS identifies byproducts; recrystallization in ethanol/water removes contaminants .
  • Ambiguous NOEs : 2D NMR (COSY, HSQC) clarifies proton-proton and proton-carbon correlations .

Q. What experimental designs are recommended for evaluating biological activity of pyrrolo[2,3-c]pyridin-7-one derivatives?

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified enzymes.
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • In silico modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR or CDK2) .
  • Toxicity profiling : MTT assays on HEK293 or HepG2 cells assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.